molecular formula C11H11NO B14584520 2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- CAS No. 61564-03-2

2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl-

Cat. No.: B14584520
CAS No.: 61564-03-2
M. Wt: 173.21 g/mol
InChI Key: SGJCLROTSFCQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphoryl chloride for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with phosphoryl chloride can produce dimethoxy derivatives .

Scientific Research Applications

2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- involves its interaction with specific molecular targets. For instance, it acts as a competitive antagonist at the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body . This interaction can lead to therapeutic effects in conditions such as hyponatremia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzazepin-2-one, 1,5-dihydro-4-methyl- is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to act as a sodium channel blocker and squalene synthase inhibitor sets it apart from other benzazepines .

Properties

CAS No.

61564-03-2

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-1,5-dihydro-1-benzazepin-2-one

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-2-3-5-10(9)12-11(13)7-8/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

SGJCLROTSFCQCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.